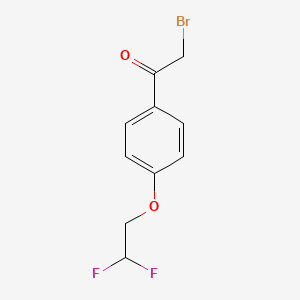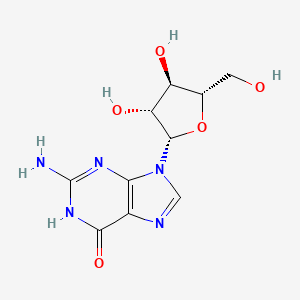
9-(b-L-Arabinofuranosyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides and can interfere with cellular processes such as DNA replication and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method for synthesizing 9-(b-L-Arabinofuranosyl)guanine involves the use of whole cells of Escherichia coli. The synthesis starts from 1-(b-L-Arabinofuranosyl)cytosine and guanine, guanosine, or 2’-deoxyguanosine. The reaction is carried out using glutaraldehyde-treated Escherichia coli BM-11 cells. Factors such as the concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium significantly affect the product yield. Under optimal conditions, the yield of this compound can reach 63%-65% based on 2’-deoxyguanosine as the best source of the guanine base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microbial synthesis, as described above, provides a scalable and efficient route for producing this compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(b-L-Arabinofuranosyl)guanine undergoes various chemical reactions, including substitution and enzymatic reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include guanine, guanosine, 2’-deoxyguanosine, and glutaraldehyde. The reactions are typically carried out in aqueous media with controlled pH and temperature conditions .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. Other products may include unreacted starting materials and by-products from side reactions.
Wissenschaftliche Forschungsanwendungen
9-(b-L-Arabinofuranosyl)guanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and for studying nucleoside metabolism.
Biology: It is used to investigate the mechanisms of nucleoside transport and phosphorylation in cells.
Wirkmechanismus
The mechanism of action of 9-(b-L-Arabinofuranosyl)guanine involves its incorporation into DNA. Once inside the cell, it is phosphorylated to its triphosphate form, Ara-GTP. Ara-GTP acts as a structural analog of deoxyribonucleotide 5’-triphosphate and is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This mechanism is particularly effective in T lymphoblasts, making it a valuable compound for treating T-cell lymphoblastic disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-9-b-D-arabinofuranosylguanine (F-AraG): This compound is a fluorinated analog of 9-(b-L-Arabinofuranosyl)guanine and is used as a PET imaging agent.
Nelarabine: A prodrug of this compound, used in the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma.
Uniqueness
This compound is unique due to its selective toxicity towards T lymphoblasts and its potential use as both a therapeutic agent and an imaging agent. Its microbial synthesis also highlights its potential for scalable production using biotechnological methods .
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-amino-9-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m0/s1 |
InChI-Schlüssel |
NYHBQMYGNKIUIF-HJGQOHIQSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


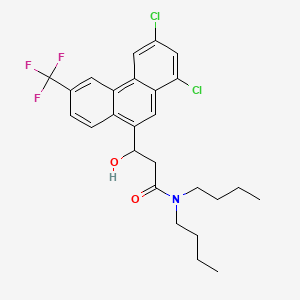
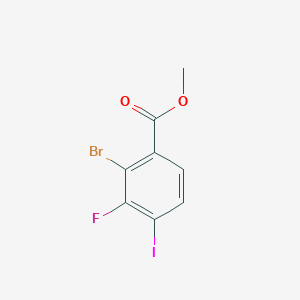
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
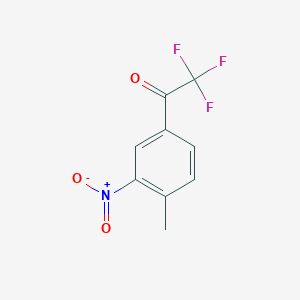
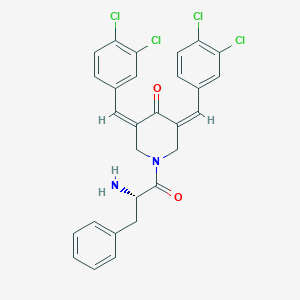

![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)
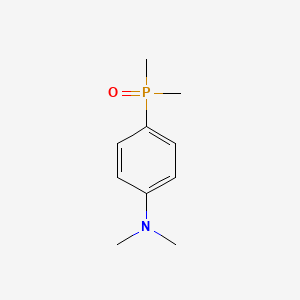
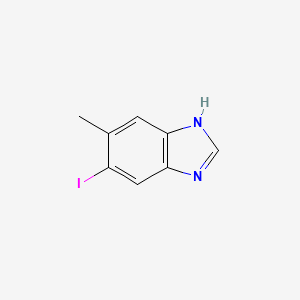

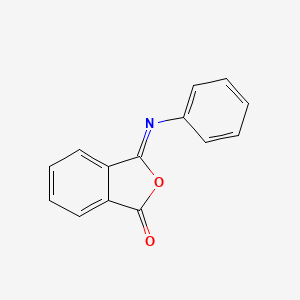
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
